2-(4-Fluorophenyl)-4-thiophen-2-yl-2,3-dihydro-1,5-benzothiazepine
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Overview
Description
2-(4-Fluorophenyl)-4-thiophen-2-yl-2,3-dihydro-1,5-benzothiazepine is a heterocyclic compound that features a benzothiazepine core structure. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of fluorophenyl and thiophenyl groups in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-4-thiophen-2-yl-2,3-dihydro-1,5-benzothiazepine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 4-fluoroaniline and 2-bromoacetophenone can lead to the formation of an intermediate, which upon further reaction with thiophene-2-carbaldehyde and subsequent cyclization, yields the desired benzothiazepine compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)-4-thiophen-2-yl-2,3-dihydro-1,5-benzothiazepine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
2-(4-Fluorophenyl)-4-thiophen-2-yl-2,3-dihydro-1,5-benzothiazepine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.
Biology: The compound’s biological activity is studied for potential therapeutic applications.
Medicine: Research is conducted to explore its potential as a pharmaceutical agent, particularly in the treatment of diseases where benzothiazepine derivatives have shown efficacy.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)-4-thiophen-2-yl-2,3-dihydro-1,5-benzothiazepine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)-4-(thiophen-2-yl)-2,3-dihydro-1,5-benzothiazepine
- 2-(4-Methylphenyl)-4-(thiophen-2-yl)-2,3-dihydro-1,5-benzothiazepine
- 2-(4-Nitrophenyl)-4-(thiophen-2-yl)-2,3-dihydro-1,5-benzothiazepine
Uniqueness
2-(4-Fluorophenyl)-4-thiophen-2-yl-2,3-dihydro-1,5-benzothiazepine is unique due to the presence of the fluorine atom on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-(4-fluorophenyl)-4-thiophen-2-yl-2,3-dihydro-1,5-benzothiazepine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FNS2/c20-14-9-7-13(8-10-14)19-12-16(17-6-3-11-22-17)21-15-4-1-2-5-18(15)23-19/h1-11,19H,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NROKSRPWSPTLAA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(SC2=CC=CC=C2N=C1C3=CC=CS3)C4=CC=C(C=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FNS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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